![molecular formula C13H19NO B581519 2-[Benzyl(cyclopropylmethyl)amino]ethanol CAS No. 1249321-20-7](/img/structure/B581519.png)

2-[Benzyl(cyclopropylmethyl)amino]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

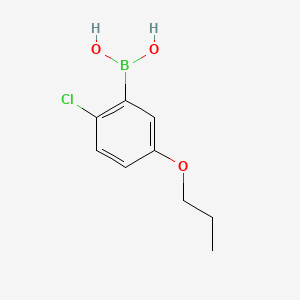

“2-[Benzyl(cyclopropylmethyl)amino]ethanol” is a chemical compound with the CAS Number: 1249321-20-7 . It has a molecular weight of 205.3 and its IUPAC name is this compound .

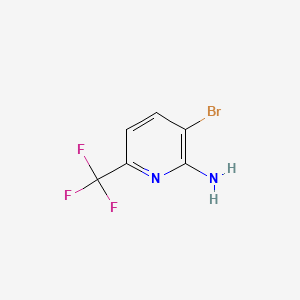

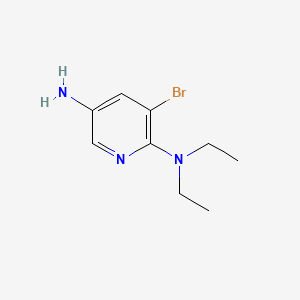

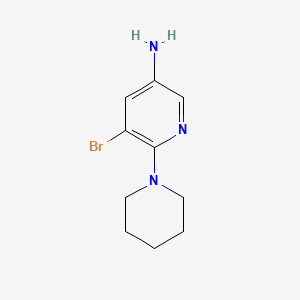

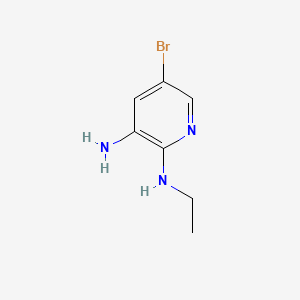

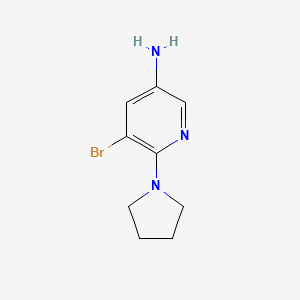

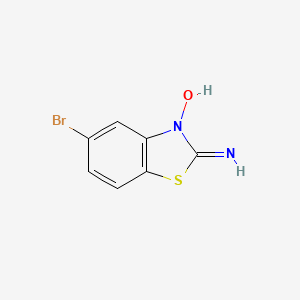

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H19NO/c15-9-8-14 (11-13-6-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 . This indicates that the compound has a benzyl group attached to a cyclopropylmethylamino group, which is further attached to an ethanol group.Physical and Chemical Properties Analysis

The compound is stored at room temperature in an inert atmosphere . Its physical form can be either solid or liquid . The density of a similar compound, 2-Benzylaminoethanol, is 1.065 g/mL at 25 °C .Aplicaciones Científicas De Investigación

CO2 Capture and Solubility Enhancement

A study by Guo et al. (2014) explored the use of a mixture involving benzyl alcohol and aminoethanol derivatives as absorbents to enhance CO2 capture efficiency. This research is relevant for understanding how modifications to the benzyl and aminoethanol components, similar to those in 2-[Benzyl(cyclopropylmethyl)amino]ethanol, can impact solubility and absorption properties, potentially offering a route to more efficient carbon capture processes (Guo, Chen, Zhang, & Wang, 2014).

Photophysical and Photostability Properties

Research on benzoxazinium chlorides, including those with amino and benzyl substitutions, has been conducted by Raju et al. (2016) to study their photophysical properties and photostability. These studies are crucial for developing new fluorescent probes and dyes, particularly in biomedicine, indicating potential applications of this compound or its derivatives in creating sensitive and stable imaging tools (Raju, Carvalho, Leitão, Coutinho, & Gonçalves, 2016).

Renewable Production of Benzyl Alcohol

The work by Pugh et al. (2015) on engineering Escherichia coli for the renewable production of benzyl alcohol highlights the growing interest in biosynthetic pathways for the sustainable production of valuable chemicals. Given the structural similarity, it's conceivable that research could explore microbial pathways for synthesizing this compound or related compounds for use in pharmaceuticals, cosmetics, and flavor industries (Pugh, Mckenna, Halloum, & Nielsen, 2015).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary targets of 2-[Benzyl(cyclopropylmethyl)amino]ethanol are currently unknown . This compound belongs to the class of Amines , which are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. Amines are derivatives of ammonia, wherein one or more hydrogen atoms have been replaced by a substituent such as an alkyl or aryl group .

Mode of Action

As an amine, it may interact with various biological targets through its basic nitrogen atom .

Pharmacokinetics

The compound’s bioavailability, or the extent and rate at which it reaches its site of action, is also unknown .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound .

Propiedades

IUPAC Name |

2-[benzyl(cyclopropylmethyl)amino]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c15-9-8-14(11-13-6-7-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPSLXZJKVCPLHW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN(CCO)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.